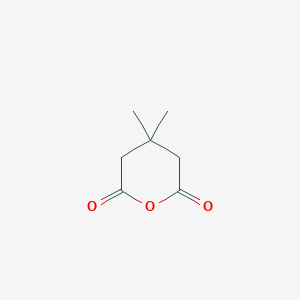

3,3-Dimethylglutaric anhydride

Descripción

Propiedades

IUPAC Name |

4,4-dimethyloxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-7(2)3-5(8)10-6(9)4-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJQFTSZBHDYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063327 | |

| Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4160-82-1 | |

| Record name | Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylglutaric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylglutaric anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYLGLUTARIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BON0TR03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylglutaric Anhydride: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-dimethylglutaric anhydride (B1165640), a versatile chemical intermediate with significant applications in organic synthesis and the development of novel therapeutic agents. This document details its chemical and physical properties, provides established synthesis protocols, and explores its utility in various research and development domains, including its role in the synthesis of anti-HIV compounds, its application as a cryoprotectant, and its potential in myocardial imaging.

Core Properties of 3,3-Dimethylglutaric Anhydride

This compound is a cyclic dicarboxylic anhydride. Its chemical structure, characterized by a six-membered ring containing two carbonyl groups and gem-dimethyl substitution at the 3-position, imparts specific reactivity and steric hindrance that are key to its synthetic utility.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₃ | [1][2][3] |

| Molecular Weight | 142.15 g/mol | [1][2][3] |

| CAS Number | 4160-82-1 | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 124-126 °C | [2][4][5] |

| Boiling Point | 181 °C at 25 mmHg | [2][4][5] |

| Density | 1.102 g/cm³ | |

| Solubility | Soluble in organic solvents such as THF and chloroform. | [6] |

| LogP | 0.7 | [1] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Signals corresponding to the methyl protons and the methylene (B1212753) protons of the glutaric anhydride backbone. |

| ¹³C NMR | Resonances for the carbonyl carbons, the quaternary carbon, the methylene carbons, and the methyl carbons. |

| IR Spectroscopy | Characteristic strong absorption bands for the anhydride carbonyl groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation[1][3]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of its corresponding dicarboxylic acid, 3,3-dimethylglutaric acid. The acid precursor can be synthesized from readily available starting materials such as isophorone (B1672270).

Synthesis of 3,3-Dimethylglutaric Acid from Isophorone

A common method for the preparation of 3,3-dimethylglutaric acid involves the oxidative cleavage of isophorone.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place 166.3 g of 95% sulfuric acid.

-

Addition of Oxidant: Cool the sulfuric acid to approximately 10 °C using an ice bath. Slowly add 200 g of 30% hydrogen peroxide dropwise while maintaining the temperature.

-

Addition of Isophorone: Over a period of one hour, add 40 g of isophorone to the reaction mixture, ensuring the temperature is kept constant at 25 °C.

-

Reaction Progression: After the addition is complete, gradually increase the temperature to 58 °C and continue stirring for an additional 16 hours.

-

Isolation of Product: Cool the reaction mixture to -10 °C. The product, 3,3-dimethylglutaric acid, will crystallize out of the solution.

-

Purification: Collect the crystals by filtration and wash with cold water. The purity of the product is typically around 82%[7]. Further purification can be achieved by recrystallization.

References

- 1. This compound | C7H10O3 | CID 77813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-ジメチルグルタル酸無水物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 99 4160-82-1 [sigmaaldrich.com]

- 4. CAS NO. 4160-82-1 | this compound | C7H10O3 [localpharmaguide.com]

- 5. This compound | 4160-82-1 [chemicalbook.com]

- 6. Improved fertility of frozen-thawed porcine spermatozoa with this compound poly-L-lysine as a novel cryoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3,3-Dimethylglutaric Anhydride

CAS Number: 4160-82-1

This technical guide provides an in-depth overview of 3,3-dimethylglutaric anhydride (B1165640), a versatile chemical intermediate with applications in drug discovery and biotechnology. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and process visualizations.

Physicochemical and Structural Data

3,3-Dimethylglutaric anhydride is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 4160-82-1 | [1][2][3][4] |

| Molecular Formula | C₇H₁₀O₃ | [1][2] |

| Molecular Weight | 142.15 g/mol | [2][3] |

| Melting Point | 124-126 °C | [1][3] |

| Boiling Point | 299.5 °C at 760 mmHg | [1] |

| Density | 1.102 g/cm³ | [1] |

| Flash Point | 104.9 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in 0.1 M phosphate (B84403) buffer, pH 7.0 (10 mg/ml) | |

| Sensitivity | Moisture Sensitive | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the dehydration of 3,3-dimethylglutaric acid. The acid precursor can be synthesized from isophorone (B1672270) or dimedone.

Experimental Protocol: Synthesis from 3,3-Dimethylglutaric Acid

A direct synthesis from the corresponding acid can be achieved via electrochemical dehydration. This method offers a greener alternative to traditional dehydrating agents.

Materials:

-

3,3-dimethylglutaric acid

-

Acetonitrile/water (9:1)

-

Potassium thiocyanate (B1210189) (KSCN)

-

Graphite (B72142) electrodes

Procedure:

-

Prepare a 0.1 M solution of KSCN in acetonitrile/water (9:1) to serve as the electrolyte.

-

Dissolve 3,3-dimethylglutaric acid in the electrolyte solution.

-

Place the solution in an electrolytic cell equipped with graphite electrodes.

-

Apply a voltage of 3.0–4.0 V.

-

Maintain the reaction at 25°C for 6–8 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, isolate the product by extraction and purify by recrystallization.

Applications in Drug Development and Biotechnology

This compound serves as a key reagent in the synthesis of various molecules with therapeutic and biotechnological potential.

Reagent for HIV-1 Protease Inhibitor Synthesis

This anhydride is utilized in the synthesis of piscidinol A derivatives, which are investigated for their ability to inhibit HIV-1 protease.[1][5] The anhydride is used to modify the core structure of piscidinol A to generate a library of analogues for structure-activity relationship (SAR) studies.

Component of a Novel Cryoprotectant

A conjugate of this compound and poly-L-lysine (DMGA-PLL) has been developed as a novel cryoprotectant for porcine spermatozoa. This ampholytic polymer improves the viability and motility of sperm after thawing.

The following protocol is based on the reported use of DMGA-PLL for sperm cryopreservation. The synthesis of DMGA-PLL itself is a preceding step, analogous to succinylation of poly-L-lysine.

Materials:

-

This compound

-

Poly-L-lysine (e.g., 15-30 kDa)

-

Carbonate buffer (100 mM, pH 8.0) or Phosphate buffer (100 mM, pH 7.0)

-

Concentrated NaOH solution

-

Dialysis tubing

-

Porcine semen extender

-

Glycerol

Procedure for DMGA-PLL Synthesis (Conceptual):

-

Dissolve poly-L-lysine hydrobromide in the chosen buffer.

-

With stirring, add this compound to the poly-L-lysine solution.

-

Continuously adjust the pH to the desired value (8.0 for carbonate buffer, 7.0 for phosphate buffer) using a concentrated NaOH solution.

-

After the reaction is complete, dialyze the solution against water for 24-48 hours.

-

Lyophilize the dialyzed solution to obtain DMGA-PLL.

Procedure for Cryopreservation:

-

Prepare a freezing extender containing 3% (v/v) glycerol.

-

Supplement the freezing extender with various concentrations of DMGA-PLL (e.g., 0.125%, 0.25%, 0.5% v/v).

-

Mix the porcine spermatozoa with the DMGA-PLL-containing extender.

-

Follow a standard protocol for the cryopreservation of porcine spermatozoa.

-

Thaw the cryopreserved spermatozoa and evaluate motility and viability.

Involvement in Signaling Pathways

Currently, there is no readily available scientific literature that describes the direct involvement of this compound in specific cellular signaling pathways. Its biological effects, as reported, are primarily through its use as a chemical building block in the synthesis of bioactive molecules or functional polymers. Further research is required to investigate any potential direct interactions with cellular signaling components.

References

An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethylglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,3-Dimethylglutaric Anhydride (B1165640) (DMGA), a key building block in organic synthesis. The document details its reactivity, spectroscopic profile, synthesis protocols, and safety information, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

3,3-Dimethylglutaric anhydride is a white crystalline solid at room temperature.[1] It is characterized by the presence of a six-membered ring containing an anhydride functional group and two methyl groups at the C3 position.[2] These structural features, particularly the gem-dimethyl group, significantly influence its steric environment and reactivity.

Table 1: Identifiers and Core Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 4,4-dimethyloxane-2,6-dione | [2] |

| CAS Number | 4160-82-1 | [2][3][4][5] |

| Molecular Formula | C₇H₁₀O₃ | [2][6] |

| Molecular Weight | 142.15 g/mol | [1][3][7] |

| Canonical SMILES | CC1(CC(=O)OC(=O)C1)C | [2] |

| InChIKey | HIJQFTSZBHDYKW-UHFFFAOYSA-N |[2] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 124-126 °C | [1][3][4] |

| Boiling Point | 181 °C / 25 mmHg | [3][4][5] |

| Density | 1.102 g/cm³ | [1] |

| Flash Point | 104.9 °C | [1] |

| Vapor Pressure | 0.00119 mmHg at 25°C | [1] |

| Sensitivity | Moisture Sensitive | [1][5] |

| Storage | Room temperature, under inert atmosphere |[1] |

Spectroscopic Profile

The structural identity of this compound is well-characterized by standard spectroscopic techniques. Complete spectral data, including NMR, IR, and Mass Spectrometry, are publicly available through various databases.

Table 3: Summary of Spectroscopic Data

| Technique | Description | Database Reference(s) |

|---|---|---|

| ¹H NMR | Spectra are available confirming the proton environments. | [8] |

| ¹³C NMR | Spectra are available, detailing the carbon skeleton. | [9] |

| FTIR | Spectra available via KBr, ATR, and vapor phase techniques. | [10] |

| Mass Spec (GC-MS) | Mass spectral data is available. | [6] |

| Raman | FT-Raman spectra have been recorded. |[10] |

Chemical Reactivity and Applications

As a cyclic anhydride, the chemistry of DMGA is dominated by its susceptibility to nucleophilic acyl substitution. The two electrophilic carbonyl carbons are targets for a wide range of nucleophiles, leading to ring-opening reactions.[11][12]

Caption: General reaction pathway of this compound.

Key Reactions:

-

Hydrolysis: DMGA reacts readily with water to form 3,3-dimethylglutaric acid. This moisture sensitivity necessitates handling under anhydrous conditions.[11][13]

-

Alcoholysis: Reaction with alcohols yields monoester derivatives of 3,3-dimethylglutaric acid.

-

Aminolysis: Amines react to form the corresponding monoamide derivatives. Two equivalents of the amine are required, as one equivalent acts as a base to neutralize the resulting carboxylic acid.[14]

Steric Hindrance: The gem-dimethyl groups at the 3-position create significant steric bulk. This reduces the reactivity of DMGA in certain cycloaddition reactions compared to less substituted anhydrides. For instance, it fails to react in 1,3-azadiene-anhydride annulations even at elevated temperatures where analogs with less steric clash react efficiently.[11]

Application in Drug Development: DMGA serves as a critical reagent in the synthesis of complex molecules with therapeutic potential. Notably, it is used in the preparation of piscidinol A derivatives, which have been investigated for their ability to inhibit HIV-1 protease.[1][4] This highlights its utility as a scaffold or building block in medicinal chemistry.

Caption: Logical workflow for DMGA application in drug discovery.

Synthesis and Experimental Protocols

DMGA is typically synthesized via the dehydration of its corresponding dicarboxylic acid, 3,3-dimethylglutaric acid.

Caption: Synthesis workflow for this compound.

Experimental Protocol 1: Synthesis of this compound from 3,3-Dimethylglutaric Acid

This protocol is a standard method for the cyclization of dicarboxylic acids.

-

Materials: 3,3-dimethylglutaric acid, acetic anhydride.

-

Procedure:

-

Combine 3,3-dimethylglutaric acid with an excess of acetic anhydride (e.g., 2-3 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 1-2 hours.

-

Allow the reaction mixture to cool. The product will often crystallize from the solution.

-

If crystallization does not occur, the excess acetic anhydride and acetic acid byproduct can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ether and petroleum ether) or by sublimation.

-

Experimental Protocol 2: Synthesis of 3,3-Dimethylglutaric Acid Mono-t-Butyl Ester

This protocol demonstrates a typical ring-opening reaction of DMGA.[15]

-

Materials: this compound (455 mg, 3.2 mmol), sublimed potassium t-butoxide (395 mg, 3.5 mmol), tetrahydrofuran (B95107) (THF, 5 mL), saturated NaHCO₃ solution, ether, 0.5M H₃PO₄, chloroform, Na₂SO₄.[15]

-

Procedure:

-

Dissolve this compound in THF (5 mL).[15]

-

Treat the solution with sublimed potassium t-butoxide.[15]

-

Stir for 30 minutes at room temperature.[15]

-

Concentrate the solution under reduced pressure.[15]

-

Pour the residue into a saturated NaHCO₃ solution and wash with ether.[15]

-

Acidify the aqueous phase to pH 4 using 0.5M H₃PO₄.[15]

-

Extract the product with chloroform.[15]

-

Dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent to afford the desired product.[15]

-

Safety and Handling

DMGA is classified as a hazardous substance and requires careful handling.

Table 4: GHS Hazard Information

| Category | Code | Description | Reference(s) |

|---|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [3] | |

| Signal Word | Warning | [3] | |

| Hazard Statements | H315 | Causes skin irritation | [2][3] |

| H319 | Causes serious eye irritation | [2][3] | |

| H335 | May cause respiratory irritation | [2][3] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust, wash skin thoroughly, wear protective equipment, follow first aid procedures for skin and eye contact. |[3] |

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][13]

-

Storage: Store in a tightly sealed container in a cool, dry place.[13] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, water, and moisture.[13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This guide summarizes the essential chemical properties and handling information for this compound, providing a foundational resource for its application in research and development.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C7H10O3 | CID 77813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-二甲基戊二酸酐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 4160-82-1 [chemicalbook.com]

- 5. store.p212121.com [store.p212121.com]

- 6. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound(4160-82-1) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(4160-82-1) IR2 spectrum [chemicalbook.com]

- 11. This compound for Research [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. fishersci.com [fishersci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to 3,3-Dimethylglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3,3-dimethylglutaric anhydride (B1165640), a versatile chemical compound with significant applications in materials science and drug development. This document details its chemical and physical properties, synthesis methodologies, key reactions, and notable applications, presenting the information in a clear and accessible format for researchers and professionals in the field.

Core Properties and Data

3,3-Dimethylglutaric anhydride, with the chemical formula C7H10O3, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 142.15 g/mol [2][3] |

| CAS Number | 4160-82-1[3][4] |

| Melting Point | 124-126 °C[1] |

| Boiling Point | 181 °C at 25 mmHg |

| Density | 1.102 g/cm³[1] |

| Molecular Formula | C7H10O3[2][3][4] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the dehydration of its corresponding diacid, 3,3-dimethylglutaric acid. This precursor can be obtained through several methods, including the oxidation of isophorone (B1672270) or the ozonolysis of dimedone.[5][6][7]

A noteworthy modern approach involves direct electrochemical dehydration, which circumvents the need for traditional dehydrating agents.[7]

Experimental Protocol: Dehydration of 3,3-Dimethylglutaric Acid using Acetic Anhydride

This protocol is based on established chemical principles for anhydride synthesis.

Materials:

-

3,3-Dimethylglutaric acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Place 3,3-dimethylglutaric acid in a round-bottom flask.

-

Add an excess of acetic anhydride to the flask.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[7]

-

After the reaction is complete, arrange the apparatus for distillation to remove the excess acetic anhydride and the acetic acid byproduct.

-

The remaining crude this compound can be purified by recrystallization or sublimation.

Key Reactions and Reactivity

As a cyclic anhydride, this compound is a reactive compound that readily participates in nucleophilic acyl substitution reactions.[7] Its reactivity is, however, influenced by the steric hindrance provided by the gem-dimethyl group at the 3-position.[7]

Common Reactions:

-

Hydrolysis: Reacts with water to form 3,3-dimethylglutaric acid.[7]

-

Alcoholysis: Reacts with alcohols in the presence of a catalyst to yield monoesters of 3,3-dimethylglutaric acid.[7]

-

Aminolysis: Reacts with amines to produce the corresponding amides.[7]

The steric bulk of the dimethyl groups can reduce its reactivity in certain cycloaddition reactions, such as in 1,3-azadiene-anhydride annulations, where it has been shown to be unreactive even at elevated temperatures.[7]

Caption: Key synthesis and reaction pathways of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in various scientific and industrial applications.

-

Polymer Chemistry: It serves as a curing agent for epoxy resins, contributing to the development of materials with high thermal stability and desirable mechanical properties.[7]

-

Drug Development and Biochemistry: this compound is utilized as a reagent in the synthesis of complex organic molecules. For instance, it is employed in the preparation of piscidinol A derivatives, which have shown potential as inhibitors of the HIV-1 protease.[1][8]

-

Cryopreservation: In the biomedical field, it is a key component in the synthesis of poly-L-lysine derivatives (DMGA-PLL) that act as effective cryoprotective agents, enhancing the viability of vitrified and warmed embryos.[7]

Caption: Applications of this compound in various fields.

References

- 1. This compound|lookchem [lookchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H10O3 | CID 77813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound for Research [benchchem.com]

- 8. This compound | 4160-82-1 [chemicalbook.com]

An In-depth Technical Guide to 3,3-Dimethylglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylglutaric anhydride (B1165640), with the IUPAC name 4,4-dimethyloxane-2,6-dione, is a cyclic anhydride of 3,3-dimethylglutaric acid.[1] This white to off-white crystalline powder serves as a versatile building block in organic synthesis.[2] Its chemical structure, featuring a gem-dimethyl group on a six-membered anhydride ring, imparts specific reactivity and steric properties that are leveraged in the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to researchers in the fields of chemistry and drug development.

Chemical Structure and Properties

3,3-Dimethylglutaric anhydride is a heterocyclic organic compound with a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol .[1][3] The presence of the anhydride functional group makes it susceptible to nucleophilic attack, rendering it a useful acylating agent. It is sensitive to moisture and should be stored in an inert atmosphere at room temperature.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4160-82-1 | [1][3] |

| Molecular Formula | C₇H₁₀O₃ | [1][3] |

| Molecular Weight | 142.15 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 124-126 °C | [2] |

| Boiling Point | 181 °C at 25 mmHg | |

| Density | 1.102 g/cm³ | [2] |

| Solubility | Reacts with water. Soluble in many organic solvents. | |

| SMILES | CC1(CC(=O)OC(=O)C1)C | [1] |

| InChI | InChI=1S/C7H10O3/c1-7(2)3-5(8)10-6(9)4-7/h3-4H2,1-2H3 | [1] |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. Key spectral data are summarized below.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Singlet | 6H | 2 x CH₃ | |

| Singlet | 4H | 2 x CH₂ |

Note: Specific chemical shift values can vary slightly depending on the solvent used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| C(CH₃)₂ | |

| CH₃ | |

| CH₂ | |

| C=O |

Note: Specific chemical shift values can vary slightly depending on the solvent used.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1810 and ~1760 | C=O stretching (anhydride) |

| ~2970 | C-H stretching (aliphatic) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 142 | [M]⁺ (Molecular ion) |

| Other fragments | Consistent with the structure |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of its corresponding dicarboxylic acid, 3,3-dimethylglutaric acid. A general and reliable method involves heating the diacid with a dehydrating agent such as acetic anhydride.

Step 1: Synthesis of 3,3-Dimethylglutaric Acid

A common route to 3,3-dimethylglutaric acid is the oxidation of isophorone (B1672270).

Materials:

-

Isophorone

-

Hydrogen peroxide (H₂O₂)

-

Sulfuric acid (H₂SO₄)

Procedure:

-

In a suitable reaction vessel, carefully add sulfuric acid to an aqueous solution of hydrogen peroxide while cooling in an ice bath.

-

To this acidic peroxide solution, add isophorone dropwise while maintaining the temperature between 25-30 °C.

-

After the addition is complete, gradually raise the temperature to approximately 58 °C and stir for several hours.

-

Cool the reaction mixture to -10 °C to precipitate the 3,3-dimethylglutaric acid.

-

Collect the solid product by filtration and wash with cold water. The crude product can be purified by recrystallization.

Step 2: Dehydration to this compound

Materials:

-

3,3-Dimethylglutaric acid

-

Acetic anhydride

Procedure:

-

Place 3,3-dimethylglutaric acid in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of acetic anhydride to the flask.

-

Heat the mixture to reflux and maintain for 1-2 hours.

-

Allow the reaction mixture to cool. The this compound will crystallize out.

-

Collect the crystals by filtration, wash with a small amount of cold, dry ether, and dry under vacuum.

The following diagram illustrates the general workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its anhydride functionality allows for the introduction of the 3,3-dimethylglutaroyl moiety into various scaffolds.

Reagent in Chemical Synthesis

One notable application is its use as a reagent for the synthesis of derivatives of piscidinol A, which have been investigated for their ability to inhibit HIV-1 protease.[4] The anhydride reacts with nucleophilic groups on a target molecule to form an ester or amide linkage, thereby modifying its structure and properties.

Role as a Linker in Drug Conjugates

The dicarboxylic acid derived from this compound can be utilized as a linker in the construction of drug conjugates. In this context, one carboxylic acid group can be attached to a targeting moiety (e.g., a peptide or antibody), while the other is conjugated to a cytotoxic drug. The gem-dimethyl group can provide steric hindrance that may influence the stability and release characteristics of the conjugate.

The logical relationship of its use in creating a functionalized molecule is depicted below.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a valuable and versatile chemical intermediate with applications in various areas of organic synthesis, including the development of potential therapeutic agents. Its well-defined chemical properties and reactivity make it a useful tool for researchers and scientists. The experimental protocols provided in this guide offer a basis for its synthesis, and the compiled data serves as a quick reference for its characterization and safe handling. As research in drug discovery and materials science continues to evolve, the utility of such fundamental building blocks remains of critical importance.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 3,3-Dimethylglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylglutaric anhydride (B1165640) (DMGA) is a cyclic anhydride primarily utilized as a chemical probe in biochemical and proteomics research. Its core mechanism of action is not pharmacological in the traditional sense but is defined by its chemical reactivity toward nucleophilic groups on proteins, particularly the ε-amino group of lysine (B10760008) residues. This covalent modification, a form of acylation, introduces a 3,3-dimethyl-4-carboxybutanoyl group, fundamentally altering the protein's physicochemical properties. This technical guide provides a comprehensive overview of DMGA's mechanism of action, detailing the chemical basis of its reactivity, the downstream consequences for protein structure and function, and its application in scientific research.

Introduction

3,3-Dimethylglutaric anhydride (DMGA) is a derivative of glutaric acid with the chemical formula C7H10O3.[1][2][3] It is a white crystalline solid at room temperature with a melting point of 124-126 °C.[4] While its hydrolysis product, 3,3-dimethylglutaric acid, is an endogenous metabolite found in human urine, the anhydride form is a reactive chemical reagent.[5] DMGA's utility in research stems from its ability to act as an acylating agent, specifically for modifying proteins.[6] This modification can be used to study enzyme kinetics, protein structure-function relationships, and to create derivatives of molecules for therapeutic or analytical purposes.[6][7]

Core Mechanism of Action: Covalent Modification of Proteins

The primary mechanism of action of this compound is its role as an electrophile that readily reacts with nucleophiles such as the amino groups of proteins.[6] This reaction, known as acylation or, more specifically, succinylation (though with a dimethyl-substituted succinyl group), results in the formation of a stable amide bond.

2.1. Chemical Reaction

The reaction targets primary amines, most notably the ε-amino group of lysine residues on the surface of proteins. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of the anhydride ring. This opens the ring and forms a stable amide linkage, covalently attaching a 3,3-dimethyl-4-carboxybutanoyl group to the lysine residue.

-

Reaction: Protein-NH₂ + this compound → Protein-NH-CO-C(CH₃)₂-CH₂-COOH

-

Key Features:

-

Irreversible: The resulting amide bond is stable under physiological conditions.

-

Charge Alteration: The reaction consumes a positively charged amino group (at physiological pH) and introduces a negatively charged carboxyl group. This results in a net change of -2 in the local charge of the modified residue.

-

Steric Bulk: The addition of the dimethylglutaroyl group introduces significant steric bulk to the protein surface.[6]

-

dot

Caption: Reaction of this compound with a protein lysine residue.

2.2. Biochemical Consequences of Protein Modification

The covalent attachment of the 3,3-dimethyl-4-carboxybutanoyl group can have profound effects on the modified protein:

-

Altered Electrostatic Profile: The significant shift in charge can disrupt or create new electrostatic interactions within the protein or between the protein and other molecules (e.g., other proteins, nucleic acids, substrates).[8]

-

Conformational Changes: The introduction of both charge and steric bulk can lead to localized or global changes in the protein's three-dimensional structure.[8][9] This can affect protein stability, folding, and dynamics.

-

Modified Function: Changes in structure and electrostatics can directly impact the protein's biological activity. This can manifest as:

-

Enzyme Inhibition or Activation: Modification of lysine residues in or near an enzyme's active site or allosteric site can alter substrate binding and/or catalytic activity.[6]

-

Disruption of Protein-Protein Interactions: Modification of lysine residues at interaction interfaces can prevent binding.

-

Altered Solubility: The introduction of negatively charged carboxyl groups can increase the solubility of some proteins.[10]

-

Applications in Research

The mechanism of DMGA makes it a valuable tool for:

-

Enzyme Mechanism Studies: By modifying lysine residues, researchers can probe their importance in catalysis, substrate binding, or allosteric regulation. For instance, DMGA has been used to study the activity of enzymes like lysozyme.[6]

-

Protein Structure-Function Analysis: It can be used to identify functionally important lysine residues. By correlating the extent of modification with changes in protein function, key residues can be mapped.

-

Synthesis of Derivatives: DMGA is used to synthesize derivatives of various molecules, such as triterpenoids and piscidinol A, for evaluation in therapeutic contexts like anti-HIV research.[6][7]

Quantitative Data Summary

The effects of protein modification by anhydrides are often quantified by measuring changes in biochemical or biophysical properties. The following table summarizes typical quantitative data that would be collected in such studies, using hypothetical values for illustrative purposes.

| Parameter Measured | Unmodified Protein | Modified Protein | Method of Measurement | Interpretation of Change |

| Enzyme Kinetics | ||||

| Km (Substrate Affinity) | 50 µM | 200 µM | Spectrophotometric Assay | Decreased substrate affinity due to active site modification. |

| Vmax (Maximal Velocity) | 100 µmol/min/mg | 20 µmol/min/mg | Spectrophotometric Assay | Reduced catalytic efficiency. |

| Biophysical Properties | ||||

| Isoelectric Point (pI) | 8.5 | 5.0 | Isoelectric Focusing | Increased net negative charge from introduced carboxyl groups. |

| Thermal Stability (Tm) | 65 °C | 58 °C | Differential Scanning Calorimetry | Decreased protein stability due to conformational changes. |

| Modification Stoichiometry | 0 | 4 | Mass Spectrometry | Average of 4 lysine residues modified per protein molecule. |

Experimental Protocols

5.1. Protocol for Protein Modification with this compound

This protocol provides a general framework for the modification of a protein with DMGA. The specific concentrations and reaction times may need to be optimized for the protein of interest.

-

Protein Preparation:

-

Dissolve the purified protein in a suitable buffer, such as 0.1 M sodium phosphate (B84403) buffer, pH 7.5. A common protein concentration is 1-5 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the anhydride.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1 M) in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This should be prepared fresh, as the anhydride is susceptible to hydrolysis.

-

-

Modification Reaction:

-

While gently stirring the protein solution at room temperature or on ice, add small aliquots of the DMGA stock solution to achieve the desired molar excess (e.g., 10- to 100-fold molar excess of DMGA over lysine residues).

-

The reaction pH should be maintained between 7 and 9 to ensure the lysine amino groups are deprotonated and thus nucleophilic.[8]

-

Allow the reaction to proceed for 1-2 hours.

-

-

Reaction Quenching and Purification:

-

To stop the reaction, add a small molecule with a primary amine, such as Tris buffer or hydroxylamine, to consume any remaining DMGA.

-

Remove excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.

-

-

Verification of Modification:

-

Confirm the extent of modification using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift corresponding to the addition of C7H8O2, 140.05 Da per modification) or by quantifying the remaining free amino groups using a ninhydrin (B49086) or TNBS assay.

-

dot

Caption: A typical experimental workflow for protein modification with DMGA.

Logical Relationships in Mechanism

The sequence of events from the introduction of DMGA to the final functional outcome can be visualized as a logical pathway.

dot

Caption: Logical flow from chemical modification to functional consequence.

Conclusion

The mechanism of action of this compound is fundamentally one of chemical modification. Its utility as a research tool lies in its ability to selectively and irreversibly acylate protein amino groups, leading to predictable and significant changes in the protein's charge, structure, and, consequently, its function. Understanding this mechanism allows researchers to effectively employ DMGA as a probe to investigate a wide range of biochemical questions, from elucidating enzyme mechanisms to mapping protein interaction surfaces.

References

- 1. This compound | C7H10O3 | CID 77813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound 99 4160-82-1 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound for Research [benchchem.com]

- 7. This compound | 4160-82-1 [chemicalbook.com]

- 8. koyonchem.com [koyonchem.com]

- 9. The dawn of succinylation: a posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modification of lysyl side chains using succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of 3,3-Dimethylglutaric Anhydride with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the reactivity of 3,3-dimethylglutaric anhydride (B1165640) with various nucleophiles. It covers core reactivity principles, including steric and electronic effects, reaction mechanisms, and quantitative data on yields and selectivity. Detailed experimental protocols for key transformations and visualized reaction pathways are presented to serve as a practical resource for chemists in organic synthesis and medicinal chemistry. The guide emphasizes the anhydride's utility as a precursor for synthesizing valuable mono-esters, amides, and glutarimides, which are important scaffolds in drug development.

Introduction

3,3-Dimethylglutaric anhydride (DMGA) is a cyclic anhydride derived from 3,3-dimethylglutaric acid.[1][2] Its structure features a six-membered ring containing two electrophilic carbonyl carbons and a gem-dimethyl group at the C3 position.[3][4] This substitution pattern imparts significant steric hindrance that modulates its reactivity compared to simpler glutaric or succinic anhydrides.[5] DMGA is a versatile building block in organic synthesis, primarily utilized in ring-opening reactions to produce a range of derivatives, including polyesters, polyamides, and specialty chemicals.[1] Its application is particularly relevant in the pharmaceutical industry, where the glutarimide (B196013) core, accessible from DMGA, is a key structural motif in various therapeutic agents.[6][7]

Core Reactivity Principles

The reactions of this compound are governed by the principles of nucleophilic acyl substitution. The reactivity is a balance between the electronic activation of the carbonyl groups and the steric hindrance imposed by the gem-dimethyl substituents.

Electrophilicity and the Carboxylate Leaving Group

Like all acid anhydrides, the carbonyl carbons in DMGA are highly electrophilic. This is due to the electron-withdrawing effect of the adjacent oxygen atoms. Nucleophilic attack on one of the carbonyl carbons initiates a substitution reaction. The key to the high reactivity of anhydrides is the presence of an excellent leaving group: a carboxylate anion.[8] This anion is resonance-stabilized, making its departure thermodynamically favorable. In general, the reactivity of carboxylic acid derivatives follows the order: acid chlorides > acid anhydrides > esters > amides.[8]

The Role of Steric Hindrance

The most significant structural feature of DMGA is the gem-dimethyl group at the C3 position. These methyl groups exert considerable steric bulk, shielding the electrophilic carbonyl centers. This steric hindrance can decrease the rate of nucleophilic attack compared to less substituted analogs like 3-methylglutaric anhydride.[5] In some cases, this steric clash can be severe enough to prevent a reaction that would otherwise proceed with a less hindered anhydride.[5] However, this feature can also be exploited to influence selectivity in complex synthetic pathways.

General Mechanism of Nucleophilic Acyl Substitution

The reaction of DMGA with a nucleophile (Nu:) proceeds via a classic two-step nucleophilic acyl substitution mechanism, also known as an addition-elimination mechanism.[8]

-

Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons, breaking the C=O π bond and forming a tetrahedral intermediate.[8]

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C-O bond of the anhydride linkage breaks, reforming the C=O π bond and expelling the carboxylate leaving group.

-

Proton Transfer: If the nucleophile was neutral (e.g., H₂O, ROH, RNH₂), a final proton transfer step occurs to yield the neutral product and a molecule of 3,3-dimethylglutaric acid (from the leaving group).[1][9][10]

Reactions with Common Nucleophiles

DMGA readily reacts with a variety of nucleophiles, leading to predictable ring-opened products.[5]

Aminolysis: Formation of Amides and Glutarimides

Ammonia and primary amines react with DMGA to form N-substituted amides.[1][5][9] The initial product is a mono-amide carboxylic acid. With heating, this intermediate can undergo intramolecular cyclization, often facilitated by a dehydrating agent like acetyl chloride, to form the corresponding N-substituted 3,3-dimethylglutarimide.[11][12] The reaction with excess amine is common, as a second equivalent of the amine acts as a base to neutralize the carboxylic acid byproduct.[9][10]

Alcoholysis: Formation of Monoesters

In the presence of an alcohol, DMGA undergoes alcoholysis to yield a mono-ester derivative of 3,3-dimethylglutaric acid.[5] This reaction often requires catalysis (acid or base) and heating to proceed at a reasonable rate. Base catalysis, using reagents like potassium t-butoxide, deprotonates the alcohol to form a more potent alkoxide nucleophile.[13] Acid catalysis protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Hydrolysis

With water, DMGA is hydrolyzed back to its parent dicarboxylic acid, 3,3-dimethylglutaric acid.[5] This reaction can occur readily, particularly with heating, making the anhydride moderately sensitive to moisture.

Quantitative Reaction Data

While specific kinetic rate constants for the reactions of this compound are not widely reported in the literature, product yields and selectivity data from various synthetic protocols provide a quantitative measure of its reactivity.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₇H₁₀O₃ | 142.15 | 124-126 | 181 (at 25 mmHg) |

| 3,3-Dimethylglutaric Acid | C₇H₁₂O₄ | 160.17 | - | - |

| 3,3-Dimethylglutarimide | C₇H₁₁NO₂ | 141.17 | 144-146 | - |

Data sourced from PubChem and commercial supplier information.[2][4]

Table 2: Summary of Reaction Yields and Selectivity with Various Nucleophiles

| Nucleophile | Product Type | Catalyst / Conditions | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |

| Potassium t-butoxide (t-butanol) | Mono-t-butyl ester | THF, 30 min | 26 | N/A |

| Aniline | N-phenyl glutaramic acid | Toluene, 0 °C, Thiourea catalyst | 90-94 | 90-95 (for related systems) |

| Benzylthiol (BnSH) | Thioester | Toluene, Thiourea catalyst | 86-98 | 60-94 (for related systems) |

| Chiral Secondary Amines | Amide acid | Various | - | up to 89.6 (for related systems) |

| Chiral Alcohols (e.g., (S)-1-naphthylethanol) | Hemiester | Various | - | 87 (for 3-methylglutaric anhydride) |

| Grignard Reagents (e.g., PhMgCl) | Ketoacid | (-)-Sparteine, Toluene | up to 91 | up to 92 (for related systems) |

Data is for this compound where specified; some data from closely related anhydride systems are included for comparison.[13][14][15][16][17]

Asymmetric Synthesis: Desymmetrization

Although this compound is an achiral, meso-like compound, its two carbonyl groups are enantiotopic. The reaction with a chiral, non-racemic nucleophile (or the use of a chiral catalyst) can proceed with different rates of attack at the two carbonyls.[18] This process, known as desymmetrization, breaks the molecule's plane of symmetry and generates a single enantiomer of the chiral, ring-opened product.[16][19][20] This is a powerful strategy for creating versatile chiral building blocks from simple achiral precursors. High levels of enantioselectivity have been achieved in the desymmetrization of similar cyclic anhydrides using chiral alcohols, amines, and organocatalysts.[14][15][18][20]

Detailed Experimental Protocols

The following protocols are adapted from the literature and provide practical examples of the reactions of this compound.

Protocol 1: Synthesis of 3,3-Dimethylglutaric Acid Mono-tert-butyl Ester[14]

-

Reagents:

-

This compound (455 mg, 3.2 mmol)

-

Sublimed potassium t-butoxide (395 mg, 3.5 mmol)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

0.5 M Phosphoric acid (H₃PO₄)

-

Chloroform (CHCl₃)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

-

Procedure:

-

A solution of this compound in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere.

-

Sublimed potassium t-butoxide is added to the solution. The reaction mixture is stirred at room temperature for 30 minutes.

-

The solution is concentrated under reduced pressure to remove the THF.

-

The residue is poured into a saturated NaHCO₃ solution and washed with diethyl ether to remove any unreacted starting material.

-

The aqueous phase is carefully acidified to pH 4 using 0.5 M H₃PO₄.

-

The acidified aqueous phase is extracted three times with chloroform.

-

The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and evaporated under reduced pressure to afford the product, 3,3-dimethylglutaric acid mono-t-butyl ester (yield: 179 mg, 26%).

-

Protocol 2: General Synthesis of N-Aryl-3,3-dimethylglutarimides[12][13]

-

Reagents:

-

This compound (1.0 mole equivalent)

-

Substituted primary aromatic amine (1.0 mole equivalent)

-

Benzene or Toluene (solvent)

-

Acetyl chloride (for cyclization)

-

-

Procedure:

-

Amide Formation: To a solution of the primary aromatic amine in benzene, add one equivalent of this compound. Heat the mixture under reflux with constant stirring for 15-30 minutes until a clear solution of the intermediate N-aryl-3,3-dimethylglutaramic acid is formed.

-

Cyclization: Add acetyl chloride to the solution and continue to heat under reflux for 20-30 minutes, or until the evolution of HCl gas ceases. This step effects the dehydration and ring closure to the imide.

-

Workup: Cool the reaction mixture. The product may precipitate upon cooling or after partial removal of the solvent. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Visualized Mechanisms and Workflows

The following diagrams, generated using DOT language, illustrate key reaction pathways and experimental workflows.

Caption: General mechanism of nucleophilic acyl substitution on DMGA.

Caption: Comparison of base-catalyzed and acid-catalyzed alcoholysis pathways.

Caption: Experimental workflow for the synthesis of a mono-ester.

Applications in Research and Drug Development

The products derived from the nucleophilic ring-opening of this compound are valuable intermediates in medicinal chemistry. The glutarimide scaffold, in particular, is a privileged structure found in a number of approved drugs and clinical candidates, noted for its wide range of biological activities.[6] For example, derivatives of glutarimide are central to the mechanism of action of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs. The ability to synthesize substituted glutarimides and their open-chain precursors from DMGA makes it a relevant starting material for the discovery of new therapeutic agents.[5]

Conclusion

This compound is a reactive and versatile chemical intermediate whose chemistry is dominated by nucleophilic acyl substitution. Its reactions with amines, alcohols, and other nucleophiles provide straightforward access to mono-substituted dicarboxylic acid derivatives and N-substituted glutarimides. The steric hindrance from the gem-dimethyl group influences its reactivity, a factor that can be leveraged for synthetic control. The ability to perform desymmetrization reactions with chiral nucleophiles further enhances its utility, establishing it as a valuable building block for constructing complex, stereochemically-defined molecules for research, drug discovery, and materials science.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 3,3-Dimethylglutaric acid [webbook.nist.gov]

- 3. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C7H10O3 | CID 77813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound for Research [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Highly Enantioselective Desymmetrization of Anhydrides by Carbon Nucleophiles: Reaction of Grignard Reagents in the Presence of (-)-Sparteine [organic-chemistry.org]

- 18. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hydrolysis of 3,3-Dimethylglutaric Anhydride to 3,3-Dimethylglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 3,3-dimethylglutaric anhydride (B1165640) to its corresponding dicarboxylic acid, 3,3-dimethylglutaric acid. This process is a fundamental chemical transformation with relevance in various fields, including the synthesis of pharmaceutical intermediates and other specialized organic compounds.

Introduction

3,3-Dimethylglutaric anhydride is a cyclic anhydride that serves as a versatile building block in organic synthesis. Its reaction with nucleophiles, such as water, leads to the opening of the anhydride ring to form 3,3-dimethylglutaric acid.[1] This dicarboxylic acid and its derivatives are of interest in drug development and materials science. The hydrolysis reaction is a straightforward and efficient method for the preparation of 3,3-dimethylglutaric acid, a compound that can be utilized as a ligand for the synthesis of metal complexes and is an endogenous metabolite sometimes found in human urine.

The hydrolysis proceeds through a nucleophilic acyl substitution mechanism where water attacks one of the carbonyl carbons of the anhydride.[1] This guide will detail the experimental protocols, present key quantitative data, and provide a visual representation of the reaction mechanism.

Data Presentation

Physical and Chemical Properties

| Property | This compound | 3,3-Dimethylglutaric Acid |

| Molecular Formula | C₇H₁₀O₃ | C₇H₁₂O₄ |

| Molecular Weight | 142.15 g/mol | 160.17 g/mol |

| Appearance | White crystalline powder | White crystals |

| Melting Point | 124-126 °C | 101-102 °C |

| CAS Number | 4160-82-1 | 4839-46-7 |

Spectroscopic Data for 3,3-Dimethylglutaric Acid

¹H NMR (Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.13 | singlet | 6H | 2 x CH ₃ |

| 2.33 | singlet | 2H | CH ₂-COOH |

| 2.45 | singlet | 2H | CH ₂-COOH |

Solvent: CDCl₃

¹³C NMR (Nuclear Magnetic Resonance)

A representative spectrum is available for 3,3-dimethylglutaric acid. Key shifts include the quaternary carbon, the methyl carbons, the methylene (B1212753) carbons, and the carboxylic acid carbons.

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibrational Mode |

| ~2970 | C-H stretch (methyl and methylene) |

| ~1700 | C=O stretch (carboxylic acid dimer) |

| ~1470 | C-H bend (methyl and methylene) |

| ~1410 | O-H bend (in-plane) |

| ~1300 | C-O stretch |

| ~930 | O-H bend (out-of-plane, dimer) |

Experimental Protocols

The following is a detailed experimental protocol for the hydrolysis of this compound, based on established laboratory procedures.

Materials and Equipment

-

This compound

-

Deionized water

-

Ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound.

-

Hydrolysis: Add a sufficient amount of deionized water to the flask to fully dissolve the anhydride upon heating. Heat the mixture to boiling and maintain reflux for 3 hours.[2]

-

Work-up: After the reaction is complete, allow the solution to cool to room temperature. Transfer the cooled solution to a separatory funnel and extract the aqueous layer three times with ether.[2]

-

Drying and Concentration: Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the ether using a rotary evaporator.

-

Purification: The resulting crude 3,3-dimethylglutaric acid can be further purified by washing the crystals with toluene and then with hexane on a Büchner funnel.[2][3]

-

Drying: Dry the purified white crystals of 3,3-dimethylglutaric acid.

Expected Results

This procedure is reported to yield 3,3-dimethylglutaric acid with a purity of up to 98.1% and a yield of approximately 85.0%.[3]

Mandatory Visualization

Reaction Workflow

The following diagram illustrates the general workflow for the hydrolysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethylglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,3-Dimethylglutaric anhydride (B1165640) (CAS RN: 4160-82-1). The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and characterization. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow for its characterization.

Core Physical and Chemical Properties

3,3-Dimethylglutaric anhydride is a white to off-white crystalline powder.[1] It is known to be sensitive to moisture and should be stored at room temperature under an inert atmosphere.[1][2]

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₇H₁₀O₃ | |

| Molecular Weight | 142.15 | g/mol |

| Melting Point | 122 - 126 | °C |

| 124 - 126 | °C | |

| 123.0 - 127.0 | °C | |

| Boiling Point | 181 | °C (at 25 mmHg) |

| 299.5 | °C (at 760 mmHg) | |

| Density | 1.102 | g/cm³ |

| Refractive Index | 1.444 | |

| Flash Point | 104.9 | °C |

| Vapor Pressure | 0.00119 | mmHg (at 25°C) |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 142.062994177 | Da |

| Complexity | 163 | |

| XLogP3-AA | 0.7 |

Data sourced from references[1][2][3][4][5].

Experimental Protocols

Accurate determination of physical properties is crucial for the verification of a compound's purity and identity. Below is a detailed, generalized methodology for determining the melting point of a solid organic compound like this compound.

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. Impurities typically cause the melting point to depress and broaden the melting range.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (optional, for grinding)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.[7]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. To move the solid to the bottom, gently tap the sealed end of the tube on a hard surface or drop it through a long glass tube.[8] The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the apparatus is calibrated.[8]

-

Preliminary Determination (Rapid Heating): If the approximate melting point is unknown, perform a rapid determination by setting a high heating rate (e.g., 10-20°C per minute).[8] Note the approximate temperature range where melting occurs.

-

Accurate Determination (Slow Heating): Allow the apparatus to cool. Prepare a new sample. Set the starting temperature to about 10-15°C below the approximate melting point observed. When the temperature is within this range, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[6]

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last crystal melts completely. The melting point is reported as the range T₁ - T₂.[6]

-

-

Confirmation: For high accuracy, repeat the measurement with a fresh sample. The results should be consistent.

Mandatory Visualization

The following diagram illustrates a standard workflow for the comprehensive characterization of a chemical sample such as this compound, from initial receipt to final data analysis.

Caption: Workflow for the Characterization of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. store.p212121.com [store.p212121.com]

- 3. This compound | C7H10O3 | CID 77813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS NO. 4160-82-1 | this compound | C7H10O3 [localpharmaguide.com]

- 5. This compound | 4160-82-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. davjalandhar.com [davjalandhar.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethylglutaric Anhydride

This technical guide provides a comprehensive overview of the melting and boiling points of 3,3-dimethylglutaric anhydride (B1165640), targeted towards researchers, scientists, and professionals in drug development. This document collates key data, outlines experimental methodologies, and presents a logical workflow for its application in chemical synthesis.

Core Physicochemical Data

3,3-Dimethylglutaric anhydride is a white to off-white crystalline powder that is sensitive to moisture.[1][2] Its key physical properties are summarized below.

| Property | Value | Notes |

| Melting Point | 124-126 °C | (lit.)[2][3][4] |

| Boiling Point | 181 °C | at 25 mmHg[4] |

| 299.5 °C | at 760 mmHg (Predicted)[2] | |

| Molecular Formula | C₇H₁₀O₃ | [1][5][6] |

| Molecular Weight | 142.15 g/mol | [1][5][7] |

| CAS Number | 4160-82-1 | [1] |

Experimental Protocols

While specific experimental details from the cited literature are not available, the following describes standard laboratory procedures for determining the melting and boiling points of a solid compound like this compound.

2.1. Melting Point Determination

The melting point of this compound is typically determined using a digital melting point apparatus.

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology:

-

A small, dry sample of crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

The narrow range of 124-126 °C indicates a high purity of the substance.[3][4]

-

2.2. Boiling Point Determination

The boiling point of this compound is determined under reduced pressure to prevent decomposition at high temperatures.

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.

-

Methodology (Vacuum Distillation):

-

The compound is placed in a distillation flask suitable for vacuum distillation.

-

The apparatus is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 25 mmHg).

-

The flask is heated gradually.

-

The temperature of the vapor that distills into the condenser is measured with a thermometer.

-

The stable temperature recorded during distillation is the boiling point at that specific pressure. The literature value is 181 °C at 25 mmHg.[4]

-

Application in Synthesis

This compound serves as a valuable reagent in organic synthesis. For instance, it is used in the preparation of 3,3-dimethylglutaric acid mono-t-butyl ester and in the synthesis of piscidinol A derivatives, which have shown potential in inhibiting HIV-1 protease.[2][4][8]

The following diagram illustrates a generalized workflow for a synthetic reaction involving this compound.

References

- 1. store.p212121.com [store.p212121.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS NO. 4160-82-1 | this compound | C7H10O3 [localpharmaguide.com]

- 4. This compound | 4160-82-1 [chemicalbook.com]

- 5. This compound | C7H10O3 | CID 77813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to 4,4-dimethyloxane-2,6-dione

This technical guide provides an in-depth overview of 4,4-dimethyloxane-2,6-dione, also known as 3,3-dimethylglutaric anhydride (B1165640). It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document covers the compound's nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the development of therapeutic agents and cryoprotectants.

Nomenclature and Structure

The compound commonly referred to as 3,3-dimethylglutaric anhydride has the systematic International Union of Pure and Applied Chemistry (IUPAC) name 4,4-dimethyloxane-2,6-dione [1][2]. Its chemical structure consists of a six-membered heterocyclic ring containing an oxygen atom and two ketone functional groups, with two methyl groups attached to the fourth carbon atom.

Synonyms: this compound, 4,4-Dimethyldihydro-2H-pyran-2,6(3H)-dione, DMGA[1].

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 4,4-dimethyloxane-2,6-dione is presented in the tables below. This data is essential for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of 4,4-dimethyloxane-2,6-dione

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₃ | [1][3] |

| Molecular Weight | 142.15 g/mol | [1][3] |

| CAS Number | 4160-82-1 | [1] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 124-126 °C | [4] |

| Boiling Point | 299.5 °C at 760 mmHg | [4] |

| Density | 1.102 g/cm³ | [4] |

| Flash Point | 104.9 °C | [4] |

| Water Solubility | Reacts with water | |

| LogP | 0.87620 | [4] |

Table 2: Spectroscopic Data of 4,4-dimethyloxane-2,6-dione

| Spectroscopic Technique | Key Features and Observations |

| Infrared (IR) Spectroscopy | Characteristic strong C=O stretching vibrations for the anhydride group. |

| Raman Spectroscopy | Complementary vibrational modes to IR spectroscopy. |

| ¹H Nuclear Magnetic Resonance (NMR) | Provides information on the proton environment in the molecule. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Shows the different carbon environments, including the carbonyl carbons and the quaternary carbon. |

Experimental Protocols

Synthesis of 4,4-dimethyloxane-2,6-dione

4,4-dimethyloxane-2,6-dione is typically synthesized from its corresponding dicarboxylic acid, 3,3-dimethylglutaric acid, through dehydration. A common and effective method involves the use of acetic anhydride as the dehydrating agent.

Experimental Protocol: Dehydration of 3,3-Dimethylglutaric Acid

-

Materials:

-

3,3-Dimethylglutaric acid

-

Acetic anhydride

-

Anhydrous tetrahydrofuran (B95107) (THF) (optional, as a solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Crystallization dish

-

-

Procedure:

-

In a clean, dry round-bottom flask, place 1 mole equivalent of 3,3-dimethylglutaric acid.

-

Add an excess of acetic anhydride (approximately 2-3 mole equivalents). If desired, anhydrous THF can be used as a solvent to facilitate the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to 110 °C with stirring[4].

-

Maintain the reaction at this temperature for a period of 1 to 3 hours, monitoring the progress by a suitable method (e.g., thin-layer chromatography).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and any acetic acid formed as a byproduct under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent, such as a mixture of ethyl acetate (B1210297) and hexane, to yield pure 4,4-dimethyloxane-2,6-dione as a white crystalline solid.

-